1-Cyclopropylpiperazine dihydrobromide
Description
Contextualization within Contemporary Piperazine (B1678402) Chemistry
The piperazine ring is a foundational structure in the field of medicinal chemistry, often referred to as a "privileged scaffold." researchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical drugs. nih.gov The versatile structure of piperazine, with its two nitrogen atoms, allows for easy modification and the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of a molecule. researchgate.netnih.gov
These properties, including a large polar surface area and the capacity to act as hydrogen bond donors and acceptors, can significantly enhance a molecule's water solubility and oral bioavailability. nih.gov Consequently, the piperazine nucleus is a key component in drugs developed for diverse therapeutic areas, including oncology, psychiatry, and infectious diseases. researchgate.net The incorporation of a cyclopropyl (B3062369) group onto the piperazine ring, as seen in 1-cyclopropylpiperazine (B79534), adds a small, rigid, and lipophilic three-membered ring, which can further influence the molecule's interaction with biological targets.
Significance in Modern Synthetic and Medicinal Chemistry Research
1-Cyclopropylpiperazine, and by extension its dihydrobromide salt, is a significant building block in modern organic synthesis and drug discovery. mdpi.com Its primary role is that of an intermediate, a molecular fragment that is incorporated into a larger, final compound. The presence of a secondary amine in the piperazine ring allows it to be readily coupled with other molecules to construct more elaborate chemical architectures.
Detailed research findings highlight its application in the development of targeted therapeutic agents. For instance, 1-cyclopropylpiperazine has been utilized in the synthesis of novel compounds designed as:
Histamine (B1213489) H3 receptor antagonists: These are investigated for their potential in treating neurological and cognitive disorders. chemicalbook.com
CSF-1R kinase inhibitors: The inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R) is a strategy being explored for cancer therapy and the treatment of inflammatory diseases. chemicalbook.com
Cysteine protease inhibitors: These have potential applications in treating a variety of diseases, including those caused by infectious agents. chemicalbook.com
Modulators of the histamine H3 receptor: This further underscores its importance in developing treatments for central nervous system disorders. chemicalbook.com
Antibacterial agents: The compound has been used as a precursor for N-oxides with potential antibacterial activity. chemicalbook.com
The utility of 1-cyclopropylpiperazine dihydrobromide lies in its ability to introduce the N-cyclopropylpiperazine motif into target molecules, a structural feature that is evidently valuable in the pursuit of new therapeutic agents. ontosight.ai
Chemical and Physical Properties
The following table details the computed and experimental properties for the parent compound, 1-Cyclopropylpiperazine, as comprehensive experimental data for the dihydrobromide salt is not widely available.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropylpiperazine | nih.gov |
| Molecular Formula | C₇H₁₄N₂ | nih.gov |
| Molecular Weight | 126.20 g/mol | nih.gov |
| CAS Number | 20327-23-5 | nih.gov |
| Boiling Point | 200.0±8.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.0±0.1 g/cm³ | chemsrc.com |
| LogP | 0.19 | chemsrc.com |
| pKa | 9.23±0.10 (Predicted) | |
| Refractive Index | 1.531 | chemsrc.com |
Identifiers for Salt Form:
Compound Name: this compound
CAS Number: 159974-58-0 chemsrc.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropylpiperazine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUIDGROGBCNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1 Cyclopropylpiperazine Dihydrobromide
Established Synthetic Pathways and Reaction Optimization
The synthesis of 1-Cyclopropylpiperazine (B79534) dihydrobromide is centered on the initial formation of its free base, 1-Cyclopropylpiperazine, followed by salt formation. The methodologies for creating the core structure are well-documented, primarily involving nucleophilic substitution or the deprotection of a protected intermediate.
The formation of 1-Cyclopropylpiperazine, the direct precursor to the dihydrobromide salt, can be achieved through several established routes. A common and direct method involves the nucleophilic substitution reaction between piperazine (B1678402) and a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, under basic conditions vulcanchem.com. This approach leverages the nucleophilicity of the secondary amines in the piperazine ring to displace the halide and form the N-cyclopropyl bond.
Another prevalent strategy employs a protected piperazine derivative to ensure mono-substitution. A widely used intermediate is tert-butyl 4-cyclopropylpiperazine-1-carboxylate chemicalbook.com. The synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. For instance, treating the Boc-protected precursor with 4M hydrochloric acid in 1,4-dioxane yields the crude 1-Cyclopropylpiperazine product chemicalbook.com. Similarly, trifluoroacetic acid in dichloromethane can be used for the deprotection step to yield the free base google.com.
Once the 1-Cyclopropylpiperazine free base is synthesized and purified, the final step is the formation of the dihydrobromide salt. This is an acid-base reaction where the two basic nitrogen atoms of the piperazine ring are protonated. The salt is typically prepared by treating 1-Cyclopropylpiperazine with two molar equivalents of hydrobromic acid (HBr), often using a 48% aqueous solution, followed by solvent evaporation to crystallize the solid salt vulcanchem.com.
Table 1: Established Synthetic Routes for 1-Cyclopropylpiperazine (Free Base)
| Precursor(s) | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Piperazine, Cyclopropyl bromide | Basic conditions | 1-Cyclopropylpiperazine | Direct nucleophilic substitution vulcanchem.com. |
| tert-butyl 4-cyclopropylpiperazine-1-carboxylate | 4M HCl in 1,4-dioxane, room temperature | 1-Cyclopropylpiperazine | Deprotection of a Boc-protected intermediate chemicalbook.com. |
| 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester | Trifluoroacetic acid, Dichloromethane | 1-(Cyclopropylcarbonyl)piperazine | Deprotection to form an acylated derivative, not the direct precursor google.com. |
While traditional methods are robust, research into more efficient and greener synthetic methodologies for piperazine derivatives is ongoing. Novel approaches focus on minimizing steps, avoiding harsh reagents, and improving yields. One simplified, one-pot procedure for preparing monosubstituted piperazines involves the reaction of a protonated piperazine (as a mono-salt) with various reagents nih.gov. This method uses the protonation as a temporary protecting group to prevent di-substitution, thereby avoiding the multiple steps of protection and deprotection nih.gov.
Furthermore, advancements in catalysis offer potential new routes. Visible-light-promoted protocols have been developed for the synthesis of 2-substituted piperazines via decarboxylative annulation, highlighting a move towards milder reaction conditions organic-chemistry.org. While not yet specifically documented for 1-Cyclopropylpiperazine, these modern synthetic strategies could be adapted to provide more efficient and environmentally friendly pathways to this and related compounds.
Role as a Synthetic Intermediate in Complex Molecular Architectures
The 1-cyclopropylpiperazine moiety is a significant structural unit in medicinal chemistry, valued for the unique conformational and electronic properties conferred by the cyclopropyl group vulcanchem.com. The piperazine ring itself is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to modulate physicochemical properties like solubility and basicity nih.govnih.gov.
1-Cyclopropylpiperazine serves as a versatile intermediate, with its unsubstituted secondary amine providing a reactive site for extensive derivatization. This nitrogen atom can readily participate in a variety of chemical transformations to build more complex molecules.
Common derivatization reactions include:
N-Arylation: Coupling with aryl halides, often through palladium-catalyzed methods like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings (e.g., chloropyrimidines or nitropyridines) mdpi.combeilstein-journals.org.
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides. For example, the related compound 1-(cyclopropylcarbonyl)piperazine is a crucial intermediate in the synthesis of the PARP inhibitor Olaparib google.com.
Alkylation: Introducing alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones mdpi.com.
Urea Formation: Derivatives of 1-cyclopropylpiperazine are used as precursors for trisubstituted ureas that show potent antagonism at the Histamine (B1213489) H₃ receptor vulcanchem.com.
These derivatization strategies allow for the systematic modification of molecular structure to optimize pharmacokinetic and pharmacodynamic properties in drug discovery efforts nih.gov.
Table 2: Common Derivatization Reactions at the Secondary Amine of 1-Cyclopropylpiperazine
| Reaction Type | Reagents | Resulting Functional Group | Application Example |
|---|---|---|---|
| N-Arylation (SNAr) | Electron-deficient aryl halide (e.g., 2-chloropyrimidine) | N-Arylpiperazine | Synthesis of kinase inhibitors like Avapritinib mdpi.com. |
| Acylation | Acyl chloride (e.g., cyclopropanecarbonyl chloride) | N-Acylpiperazine (Amide) | Intermediate for Olaparib synthesis google.com. |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine | Building complex side chains in drug candidates mdpi.com. |
| Urea Formation | Isocyanate or carbamoyl chloride | N-Carbamoylpiperazine (Urea) | Precursors to Histamine H₃ receptor antagonists vulcanchem.com. |
The structural rigidity and defined stereochemistry of the piperazine ring, combined with the unique properties of the cyclopropyl group, make 1-cyclopropylpiperazine a valuable building block in synthetic and medicinal chemistry mdpi.comportico.org. It provides a reliable scaffold upon which complex functionality can be built.
Its application is evident in the synthesis of numerous pharmaceuticals. The piperazine core often serves as a linker between two or more distinct pharmacophores within a single molecule, orienting them in a specific spatial arrangement to optimize interaction with biological targets beilstein-journals.org. For instance, in the synthesis of various kinase inhibitors and antipsychotic agents, a substituted piperazine ring is a central feature connecting different aromatic systems nih.govmdpi.com. The use of 1-cyclopropylpiperazine or its derivatives as starting materials allows for the efficient construction of these complex targets, underscoring its importance as a fundamental component in the drug discovery and development pipeline nih.gov.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Cyclopropylpiperazine dihydrobromide |
| 1-Cyclopropylpiperazine |
| Piperazine |
| Cyclopropyl bromide |
| tert-butyl 4-cyclopropylpiperazine-1-carboxylate |
| Hydrochloric acid |
| 1,4-dioxane |
| Trifluoroacetic acid |
| Dichloromethane |
| Hydrobromic acid |
| 1-(Cyclopropylcarbonyl)piperazine |
| Olaparib |
| Avapritinib |
| 2-chloropyrimidine |
| cyclopropanecarbonyl chloride |
| N-methylpiperazine |
| 2-nitro-5-halopyridine |
| 4-fluoro-2-nitrobenzoic acid |
| tetrahydropyran-4-one |
Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropylpiperazine Dihydrobromide
Fundamental Chemical Reactions and Reaction Types
1-Cyclopropylpiperazine (B79534) dihydrobromide, in its deprotonated form as 1-cyclopropylpiperazine, exhibits reactivity characteristic of a secondary cyclic amine. The presence of two nitrogen atoms in the piperazine (B1678402) ring, one of which is substituted with a cyclopropyl (B3062369) group, allows it to participate in a variety of fundamental chemical reactions. The primary reactivity of 1-cyclopropylpiperazine is centered around the nucleophilicity of the secondary amine nitrogen.
One of the most significant reactions involving 1-cyclopropylpiperazine is N-arylation . This reaction forms a carbon-nitrogen bond between the piperazine nitrogen and an aromatic ring. Various catalytic systems, often employing palladium or copper, facilitate this transformation. nih.govresearchgate.netorganic-chemistry.org For instance, palladium-catalyzed N-arylation has been successfully used for the coupling of various aryl halides with cyclopropylamines. nih.gov Similarly, nickel-catalyzed cross-coupling reactions have been developed for the N-arylation of cyclopropylamine with a broad range of heteroaryl halides under mild conditions. researchgate.net These methods are applicable to 1-cyclopropylpiperazine, providing a route to a diverse array of N-aryl-1-cyclopropylpiperazine derivatives.
Another important reaction type is the nucleophilic addition of 1-cyclopropylpiperazine to electrophilic substrates. A key example is the ring-opening of epoxides. nih.govjsynthchem.com The piperazine nitrogen acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of β-amino alcohols. nih.gov This reaction is a valuable method for the synthesis of more complex molecules containing both the piperazine and a hydroxyl functional group. The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions and the substitution pattern of the epoxide. jsynthchem.com
Furthermore, 1-cyclopropylpiperazine can undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylpiperazine derivatives. This reaction is a straightforward method to introduce a carbonyl group attached to the piperazine nitrogen.
The table below summarizes some fundamental reactions of 1-cyclopropylpiperazine.
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
| N-Arylation | Aryl Halide | Palladium or Nickel Catalyst, Base | N-Aryl-1-cyclopropylpiperazine |
| Epoxide Ring-Opening | Epoxide | Lewis or Brønsted Acid | β-Amino alcohol |
| Acylation | Acid Chloride/Anhydride | Base | N-Acyl-1-cyclopropylpiperazine |
Investigation of Transformation Mechanisms (e.g., rearrangement, bond cleavage and formation)
The transformation mechanisms involving 1-cyclopropylpiperazine dihydrobromide primarily relate to the reactions of its free base form, 1-cyclopropylpiperazine. These mechanisms are characterized by bond formation and cleavage at the nucleophilic nitrogen atom.
The mechanism of palladium-catalyzed N-arylation , a type of Buchwald-Hartwig amination, involves a catalytic cycle. This cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species. Subsequently, the deprotonated 1-cyclopropylpiperazine coordinates to the palladium center, and reductive elimination occurs, forming the new carbon-nitrogen bond of the N-arylpiperazine product and regenerating the palladium(0) catalyst. nih.gov The key steps involve the cleavage of the carbon-halogen bond of the aryl halide and the nitrogen-hydrogen bond of the piperazine, and the formation of the new carbon-nitrogen bond.
In the case of nickel-catalyzed N-arylation , a similar catalytic cycle is proposed, with nickel cycling between different oxidation states. researchgate.net These reactions are significant for their ability to form C-N bonds, which are prevalent in many biologically active compounds.
The mechanism of epoxide ring-opening by 1-cyclopropylpiperazine is a classic example of nucleophilic substitution (SN2). jsynthchem.com Under neutral or basic conditions, the secondary amine of the piperazine directly attacks one of the carbon atoms of the epoxide ring. This attack leads to the simultaneous cleavage of the carbon-oxygen bond of the epoxide and the formation of a new carbon-nitrogen bond. jsynthchem.com The reaction results in the opening of the three-membered ring and the formation of a β-amino alcohol. The stereochemistry of the reaction is typically well-controlled, proceeding with inversion of configuration at the attacked carbon center.
Under acidic conditions, the epoxide oxygen is first protonated, which activates the epoxide towards nucleophilic attack. The piperazine nitrogen then attacks one of the ring carbons. For asymmetrical epoxides, the regioselectivity of the attack (i.e., which carbon is attacked) is influenced by both steric and electronic factors. jsynthchem.com
The following table outlines the key mechanistic steps for these transformations.
| Transformation | Key Mechanistic Steps | Bonds Formed | Bonds Cleaved |
| Palladium-Catalyzed N-Arylation | Oxidative Addition, Amine Coordination, Reductive Elimination | C-N, Pd-C, Pd-N | C-Halogen, N-H, Pd-C, Pd-N |
| Epoxide Ring-Opening (SN2) | Nucleophilic attack by nitrogen on epoxide carbon | C-N | C-O (of epoxide ring) |
Structure Activity Relationship Sar Studies of 1 Cyclopropylpiperazine Derivatives
Systematic Exploration of Structural Modifications and Their Impact
The SAR of 1-cyclopropylpiperazine (B79534) derivatives is a composite of the contributions from its core components: the cyclopropyl (B3062369) group and the piperazine (B1678402) scaffold. Modifications to either part of the molecule can significantly alter its physicochemical properties and, consequently, its pharmacodynamic and pharmacokinetic profiles.
The cyclopropyl group, though seemingly simple, is a versatile and valuable substituent in drug design. nih.govscilit.com Its unique structural and electronic properties often lead to significant improvements in a drug candidate's profile. researchgate.net The three carbon atoms of the ring are coplanar, with C-C bonds that are shorter (1.51 Å) and possess enhanced π-character compared to those in alkanes. nih.govresearchgate.net
This moiety influences molecular interactions in several key ways:
Hydrophobic Interactions: The cyclopropyl group is a small, rigid, and lipophilic fragment. It can fit into small hydrophobic pockets within a protein's binding site, establishing favorable van der Waals forces and hydrophobic interactions. This can enhance binding affinity and potency. nih.gov
Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than in other alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govhyphadiscovery.com This increased metabolic stability can lead to a longer duration of action and improved bioavailability. researchgate.net
Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformation of the molecule. nih.govresearchgate.net This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a receptor, leading to a more favorable binding energy. scilit.com
Potency and Selectivity: By providing a constrained vector for substituents, the cyclopropyl group can orient other parts of the molecule optimally for interaction with a target. This can enhance potency and reduce off-target effects, thereby improving the selectivity of the compound. semanticscholar.org
| Property | Description | Impact on Drug Properties |
|---|---|---|
| Rigidity and Strain | The three-membered ring is highly strained and conformationally restricted. | Enhances binding affinity by reducing the entropic cost of binding; can improve metabolic stability. nih.govscilit.comresearchgate.net |
| Lipophilicity | The non-polar nature of the alkyl ring contributes to the overall lipophilicity of the molecule. | Facilitates entry into hydrophobic pockets of target proteins and can increase cell membrane permeability. nih.gov |
| Electronic Character | Possesses enhanced π-character in its C-C bonds. nih.govresearchgate.net | Can participate in unique electronic interactions with the target protein. |
| Metabolic Resistance | Stronger C-H bonds make it less prone to oxidative metabolism. hyphadiscovery.com | Increases metabolic stability and plasma half-life. researchgate.net |
The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules and its versatile properties. tandfonline.comnih.gov Its contribution to target engagement is multifaceted.
Hydrogen Bonding: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors. The secondary amine (if unsubstituted) can also act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding site of a receptor or enzyme. nih.gov
Modulation of Physicochemical Properties: The basic nature of the piperazine nitrogens allows for salt formation, which can improve solubility and formulation characteristics. The pKa of the nitrogens can be modulated by substituents, which in turn affects the ionization state of the molecule at physiological pH—a key factor for target interaction and cell permeability. tandfonline.comnih.gov
Versatile Scaffold: The piperazine ring serves as a versatile linker or central scaffold. tandfonline.com Its chemical reactivity facilitates the connection of different pharmacophores, allowing for the synthesis of diverse derivatives to probe the SAR and optimize interactions with a biological target. nih.govresearchgate.net
Conformational Flexibility: Unlike the rigid cyclopropyl group, the piperazine ring typically exists in a flexible chair conformation. This flexibility can allow the molecule to adapt its shape to fit optimally within the binding site, although it can be restricted by incorporating it into more complex polycyclic structures. tandfonline.com This adaptability can be crucial for engaging with various targets, including enzymes and receptors. researchgate.net
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools to complement experimental SAR studies. These methods allow researchers to visualize and analyze molecular interactions at an atomic level, predict the activity of novel compounds, and rationalize observed biological data. nih.gov
Understanding precisely how a ligand binds to its protein target is essential for rational drug design.
X-ray Crystallography: This is a gold-standard experimental technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. researchgate.netmdpi.com By crystallizing a target protein with a 1-cyclopropylpiperazine derivative bound to it, researchers can obtain a detailed snapshot of the binding mode. nih.govnih.gov This reveals the precise orientation of the ligand, the specific amino acid residues involved in the interaction, and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. springernature.com This structural information is invaluable for explaining the SAR and guiding the design of new analogs with improved affinity and selectivity.
| Technique | Primary Application | Information Gained |
|---|---|---|
| X-ray Crystallography | Determining the 3D structure of ligand-protein complexes. nih.gov | Precise binding mode, key interacting residues, conformational changes upon binding. nih.gov |
| Conformational Analysis | Exploring the possible 3D shapes (conformations) of a molecule. | Identification of low-energy, biologically relevant conformations. |
| Pharmacophore Generation | Creating an abstract 3D model of the essential features for biological activity. dovepress.com | Defines the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for target binding; used for virtual screening. nih.gov |
While X-ray crystallography provides a static picture, computational methods can explore the dynamic nature of molecules.
Conformational Analysis: A molecule like a 1-cyclopropylpiperazine derivative can adopt various three-dimensional shapes, or conformations, due to the rotation of single bonds. Conformational analysis involves computationally exploring these possible shapes to identify the low-energy (most stable) conformations. Understanding the preferred conformation is crucial, as it is often the one that binds to the biological target.
Pharmacophore Generation: A pharmacophore is an abstract representation of the key molecular features necessary for a specific biological activity. dovepress.com Based on the structures of a series of active 1-cyclopropylpiperazine derivatives, a pharmacophore model can be generated. nih.gov This model defines the essential spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. researchgate.net Once validated, this pharmacophore model serves as a 3D query to search large compound databases (virtual screening) to identify novel and structurally diverse molecules that are likely to possess the same biological activity. mdpi.com
Strategic Applications in Drug Discovery and Medicinal Chemistry
Conceptualizing 1-Cyclopropylpiperazine (B79534) as a Privileged Scaffoldnih.govresearchgate.netresearchgate.net
In medicinal chemistry, a "privileged scaffold" is a molecular framework that can serve as a ligand for a diverse range of biological targets. nih.govresearchgate.net The piperazine (B1678402) ring is widely regarded as such a scaffold. researchgate.netnih.gov Its structure, featuring a six-membered ring with two opposing nitrogen atoms, provides a combination of properties that are highly advantageous for drug design. These include a large polar surface area and the presence of hydrogen bond acceptors and donors, which often lead to improved aqueous solubility and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov The versatile nature of the piperazine structure allows for easy modification, enabling the synthesis of a wide array of derivatives with tailored pharmacological activities. researchgate.netnih.gov
The incorporation of a cyclopropyl (B3062369) group onto the piperazine scaffold further enhances its utility. The cyclopropane (B1198618) motif is a key design element in medicinal chemistry, valued for its conformational rigidity and unique electronic properties, which fall between those of an alkene and a gem-dimethyl group. nih.gov This rigid, three-dimensional structure can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially increasing potency and selectivity. nih.gov The combination of the favorable pharmacokinetic properties of the piperazine moiety with the conformational constraint provided by the cyclopropyl group establishes 1-cyclopropylpiperazine as a valuable privileged scaffold for the discovery of new drugs targeting a wide range of diseases. researchgate.netsemanticscholar.org
Design and Development of Novel Chemical Entitiesnih.govnih.govresearchgate.net
The 1-cyclopropylpiperazine scaffold is strategically employed in the design of new chemical entities (NCEs) through modern medicinal chemistry techniques aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify known active compounds to discover novel chemotypes, improve drug-like properties, or circumvent existing patents. nih.govresearchgate.net Scaffold hopping involves the replacement of the core framework of a molecule with a different scaffold while maintaining the original orientation of key binding groups. researchgate.net Bioisosteric replacement is a more subtle modification that involves swapping a specific functional group with another that possesses similar physical or chemical properties, thereby retaining the desired biological activity. nih.govresearchgate.net
Target-oriented design involves the rational creation of molecules to interact with a specific biological target, such as an enzyme or receptor. youtube.com The 1-cyclopropylpiperazine scaffold and related cyclopropyl-containing structures have been successfully utilized in the design of potent inhibitors for specific therapeutic targets, a prime example being the HIV-1 protease. nih.govresearchgate.net
HIV-1 protease is a critical enzyme for the replication of the HIV virus, making it a key target for antiretroviral therapy. youtube.com Researchers have designed potent HIV-1 protease inhibitors by incorporating a hydrophobic cyclopropyl group as a P1' ligand, which interacts with a specific subsite (S1') of the enzyme's active site. nih.gov In one study, a series of inhibitors were developed where a cyclopropyl group was a key component. nih.gov The most effective compound from this series, compound 22a , demonstrated potent inhibitory activity against the HIV-1 protease enzyme. nih.gov
Another research effort focused on using trisubstituted cyclopropanes as peptide mimics to stabilize the extended conformation of molecules designed to inhibit HIV-1 protease. researchgate.net This approach led to the development of highly potent competitive inhibitors. researchgate.net These examples demonstrate how the specific structural and electronic features of the cyclopropyl group can be exploited in a target-oriented approach to design highly effective enzyme inhibitors.
Interactive Data Table: Activity of Cyclopropane-Containing HIV-1 Protease Inhibitors
The table below summarizes the inhibitory activity of selected compounds from research studies. You can sort the data by clicking on the column headers.
| Compound | Target | Activity Type | Value | Source |
| 22a | HIV-1 Protease | IC50 | 3.61 nM | nih.gov |
| 9 | HIV-1 Protease | Ki | 0.31-0.35 nM | researchgate.net |
| 10 | HIV-1 Protease | Ki | 0.16-0.21 nM | researchgate.net |
| 11 | HIV-1 Protease | Ki | 0.47 nM | researchgate.net |
| 12 | HIV-1 Protease | Ki | 0.17 nM | researchgate.net |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Advanced Computational Chemistry and Molecular Modeling of 1 Cyclopropylpiperazine Dihydrobromide
Theoretical Frameworks in Computational Studies
Computational investigations of 1-Cyclopropylpiperazine (B79534) rely on a combination of theoretical frameworks to model its behavior at the atomic and molecular levels. These methods range from highly accurate quantum mechanical calculations to efficient classical mechanics simulations, each offering unique advantages for understanding the compound's properties.
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Cyclopropylpiperazine. Density Functional Theory (DFT) has been a primary tool for these investigations. sibran.ruresearchgate.net A detailed quantum chemical study utilized the B3LYP hybrid density functional method with the 6-31++G(d,p) basis set to examine the optimized geometric parameters, conformational equilibria, and vibrational frequencies of 1-cyclopropylpiperazine (1cppp). sibran.rudntb.gov.ua
These calculations explored four different conformations of the molecule in the gas phase, concluding that the Cs (equatorial-equatorial) point group is the most stable conformer. sibran.ruresearchgate.net The study also predicted thermodynamic functions and analyzed the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for determining chemical reactivity. sibran.ruresearchgate.nettandfonline.com To account for environmental effects, the polarizable continuum model (PCM) was employed to simulate the molecule's properties in different solvents. sibran.ru Furthermore, Natural Bond Orbital (NBO) analysis has been used to investigate the interactions and charge transfer between 1-cyclopropylpiperazine and other molecular systems, such as doped fullerenes. researchgate.net
Table 1: Parameters for Quantum Chemical Calculations of 1-Cyclopropylpiperazine
| Parameter | Specification | Source |
|---|---|---|
| Method | Density Functional Theory (DFT) | sibran.ruresearchgate.net |
| Functional | B3LYP | sibran.ru |
| Basis Set | 6-31++G(d,p) | sibran.ru |
| Software | Gaussian 09 | sibran.ru |
| Analysis | Conformational Equilibria, Vibrational Frequencies, HOMO-LUMO, NBO | sibran.ruresearchgate.net |
| Solvent Model | Polarizable Continuum Model (PCM) | sibran.ru |
While quantum mechanics provides high accuracy, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for studying the dynamic behavior of larger systems over time. MD simulations have been instrumental in validating the stability of complexes formed between 1-cyclopropylpiperazine-containing ligands and their protein targets. acs.orgnih.gov For instance, a 50-nanosecond MD simulation was conducted to confirm the stability and interaction mode of a ligand at the GABAA receptor, assessing the dynamics of the ligand-receptor complex under physiological conditions. acs.orgnih.gov
These simulations track the movement of atoms over time, providing insights into conformational changes and the persistence of key intermolecular interactions. acs.org The setup for such simulations typically involves placing the ligand-protein complex in a solvated environment (e.g., using the TIP4P water model) with physiological salt concentrations and employing force fields like OPLS4 to describe the interatomic forces. nih.gov The root-mean-square deviation (RMSD) of atomic positions is often monitored to assess the stability of the complex throughout the simulation. acs.org
Predictive Modeling for Molecular Interactions
Predictive modeling leverages computational techniques to forecast how 1-Cyclopropylpiperazine and its derivatives will interact with biological macromolecules. This is a cornerstone of modern drug discovery, enabling the efficient screening of compounds and the rational design of molecules with desired biological activities.
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. Numerous studies have employed molecular docking to investigate how derivatives of 1-cyclopropylpiperazine interact with various protein targets. acs.orgnih.govnih.govmdpi.comacs.org These targets include the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Phosphoinositide 3-kinase delta (PI3Kδ), and the GABAA receptor. acs.orgnih.govacs.orgnih.govacs.org
Docking simulations have successfully identified key binding interactions, such as hydrogen bonds with specific amino acid residues (e.g., Val-828 in PI3Kδ) and hydrophobic interactions within the binding pocket. acs.orgnih.govmdpi.com For example, in studies with the CFTR protein, docking revealed hydrophobic interactions with Phe229, Phe316, and Leu233 residues. acs.orgacs.org These computational predictions are often consistent with preliminary structure-activity relationship (SAR) analyses. acs.orgnih.gov Beyond just predicting the binding mode, calculations can also estimate the binding energy, which quantifies the strength of the interaction. For instance, the binding energy between 1-cyclopropylpiperazine and doped fullerenes was calculated, suggesting a chemisorption process. researchgate.net
Table 2: Protein Targets for Molecular Docking of 1-Cyclopropylpiperazine Derivatives
| Protein Target | PDB ID | Key Interactions Observed | Source |
|---|---|---|---|
| CFTR | 6O2P | Hydrophobic interactions (Phe229, Phe316, Leu233), H-bond (Phe931) | acs.orgnih.govacs.org |
| PI3Kδ | 2WXP | H-bond with hinge region residue (Val-828), interaction with Trp-812 and Met-804 | nih.govmdpi.com |
| GABAA Receptor | 8DD2 | π-π stacking (Phe-77), H-bond (Thr-207), water-mediated H-bond (Tyr-160) | acs.orgnih.gov |
The 1-cyclopropylpiperazine scaffold is a valuable component in the construction of compound libraries for virtual screening. ncl.ac.uk Virtual screening involves computationally evaluating large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. The physicochemical properties of the 1-cyclopropylpiperazine moiety make it an attractive fragment for designing new potential therapeutics.
This scaffold has been incorporated into molecules developed from phenotypic screens aimed at discovering inhibitors of specific cellular pathways, such as the HSF1 transcription factor pathway, which is implicated in cancer. nih.gov By using 1-cyclopropylpiperazine as a building block, medicinal chemists can explore a wider chemical space and optimize compounds for improved potency, solubility, and metabolic stability, ultimately leading to the identification of clinical candidates. nih.govmdpi.com
Analytical Methodologies for Research Scale Characterization
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in the analysis of 1-Cyclopropylpiperazine (B79534) dihydrobromide, offering high-resolution separation of the target compound from starting materials, by-products, and other impurities. These techniques are crucial for both qualitative and quantitative analysis throughout the synthesis and purification processes.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 1-Cyclopropylpiperazine dihydrobromide. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed. The separation is based on the differential partitioning of the analyte between the two phases.
For piperazine (B1678402) derivatives, a typical HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the piperazine moiety itself does not have a strong chromophore, derivatization with a UV-active agent can be employed for enhanced sensitivity researchgate.netjocpr.com. The retention time of the main peak provides qualitative identification, while the peak area is proportional to the concentration, allowing for quantitative purity determination.
Table 1: Illustrative HPLC Parameters for the Analysis of Piperazine Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Phosphate Buffer (pH adjusted) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For 1-Cyclopropylpiperazine, which is a volatile liquid in its free base form, GC-MS can be utilized for both identification and purity assessment. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. The PubChem database contains a GC-MS spectrum for 1-Cyclopropylpiperazine, indicating its applicability for the characterization of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of this compound, as it can be analyzed directly in solution without the need for derivatization. The LC separates the compound from impurities, and the MS provides mass information, confirming the molecular weight of the parent compound and identifying any related substances. Electrospray ionization (ESI) is a common ionization technique for such analyses.
Spectroscopic Methods in Structural Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the protonated amine groups), C-H stretching (from the cyclopropyl (B3062369) and piperazine rings), and C-N stretching vibrations. The presence of the dihydrobromide salt would be indicated by broad absorptions in the N-H stretching region due to the ammonium salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. A synthesis of 1-Cyclopropylpiperazine reported the following ¹H NMR chemical shifts (in DMSO-d6): δ 0.25-0.30 (2H, m), 0.35-0.40 (2H, m), 1.54-1.60 (1H, m), 2.43 (4H, t), 2.60-2.65 (4H, t), 3.30 (1H, s) chemicalbook.comchemicalbook.com. The signals in the 0.25-1.60 ppm range are characteristic of the cyclopropyl group protons, while the signals between 2.43 and 3.30 ppm correspond to the protons of the piperazine ring and the N-H proton.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbons of the cyclopropyl ring and the piperazine ring. The chemical shifts of the piperazine carbons are typically in the range of 40-60 ppm researchgate.net.
Table 2: Predicted and Reported Spectroscopic Data for 1-Cyclopropylpiperazine and its Derivatives
| Technique | Predicted/Reported Data for 1-Cyclopropylpiperazine or related structures |
| FTIR (cm⁻¹) | N-H stretching (broad, as dihydrobromide salt), C-H stretching (aliphatic), C-N stretching. |
| UV/Vis (nm) | Potential for weak absorption in the low UV region. |
| ¹H NMR (ppm) | Signals corresponding to cyclopropyl protons (upfield) and piperazine ring protons. |
| ¹³C NMR (ppm) | Signals for cyclopropyl carbons and piperazine ring carbons. |
Patent Landscape and Intellectual Property Considerations
Analysis of Patent Literature for Synthesis and Derivative Applications
The intellectual property surrounding 1-Cyclopropylpiperazine (B79534) and its derivatives showcases a variety of synthetic strategies and a broad spectrum of therapeutic targets. While no single patent explicitly details the synthesis of 1-Cyclopropylpiperazine dihydrobromide, the preparation of the free base and closely related analogs is well-documented, providing a clear pathway to this important chemical entity.
A key synthetic approach is highlighted in European Patent EP0050072A1, which describes the preparation of "Cyclopropyl methyl piperazines." This process involves the reaction of piperazine (B1678402) with bromomethylcyclopropane in the presence of a base such as dipotassium carbonate in a solvent like dimethylformamide google.com. This method represents a direct and efficient route to N-alkylation of the piperazine ring with a cyclopropylmethyl group, a core step in forming 1-Cyclopropylpiperazine.
Another common strategy in piperazine synthesis involves the use of protecting groups. A Chinese patent, CN111116514A, details the preparation of 1-cyclopropanecarbonylpiperazine hydrochloride. This synthesis starts with a Boc-protected piperazine derivative, which is subsequently deprotected using trifluoroacetic acid google.com. While this patent focuses on a carbonyl derivative, the deprotection of a protected piperazine is a fundamental and widely applicable step that can be used to generate the free 1-Cyclopropylpiperazine before salt formation.
The patent literature also points to the vast therapeutic potential of 1-Cyclopropylpiperazine derivatives. These compounds are being explored for a range of applications, primarily leveraging the favorable physicochemical properties imparted by the piperazine and cyclopropyl (B3062369) moieties. Review articles consistently highlight the role of the piperazine scaffold in developing agents for the central nervous system (CNS), cancer, and infectious diseases nih.govresearchgate.net.
Derivatives of 1-Cyclopropylpiperazine are being investigated for their potential in treating neurological and psychiatric disorders epo.org. The piperazine ring is a well-established pharmacophore in many CNS-active drugs, and the addition of the cyclopropyl group can modulate properties such as metabolic stability and receptor binding affinity.
Furthermore, the anti-inflammatory and antiviral potential of piperazine derivatives is an active area of patenting. The structural versatility of the piperazine nucleus allows for the creation of large and diverse chemical libraries for screening against various biological targets researchgate.net. Patents in this area often claim broad classes of piperazine derivatives with different substituents, indicating the exploratory nature of the research. For instance, patent WO2015080949A1 discloses a wide range of piperidine and piperazine derivatives for treating viral infections and cancer google.com.
The table below summarizes key patent information related to the synthesis and application of 1-Cyclopropylpiperazine and its derivatives.
| Patent/Reference | Key Finding | Relevance to 1-Cyclopropylpiperazine |
| EP0050072A1 | Describes the synthesis of cyclopropylmethyl piperazines via reaction of piperazine with bromomethylcyclopropane google.com. | Provides a direct synthetic route to the core structure of 1-Cyclopropylpiperazine. |
| CN111116514A | Details the synthesis of 1-cyclopropanecarbonylpiperazine using a Boc-protected precursor google.com. | Illustrates a common synthetic strategy involving protecting groups applicable to piperazine synthesis. |
| Patent Review | Highlights the broad therapeutic applications of piperazine derivatives in CNS disorders, cancer, and infectious diseases nih.govresearchgate.net. | Provides context for the diverse applications of 1-Cyclopropylpiperazine derivatives. |
| WO2015080949A1 | Discloses piperazine derivatives for the treatment of viral infections and cancer google.com. | Demonstrates the ongoing exploration of piperazine derivatives in various therapeutic areas. |
| US6603003B2 | Describes a general method for preparing piperazine and its derivatives, highlighting their use as intermediates for various pharmaceuticals google.com. | Underscores the importance of piperazine derivatives as building blocks in drug manufacturing. |
Trends in Intellectual Property Development within Piperazine Chemistry
The intellectual property landscape for piperazine chemistry is characterized by several key trends that reflect the evolving strategies in drug discovery and development. The enduring interest in the piperazine scaffold is a testament to its versatility and "drug-like" properties.
A significant trend is the continued exploration of N-substituted piperazines. The two nitrogen atoms of the piperazine ring offer convenient points for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. The patent literature is replete with examples of N-alkyl and N-aryl piperazine derivatives, each tailored for a specific therapeutic target mdpi.com. The development of N-alkyl piperazine side chains, for instance, has been shown to improve the drug-like properties of CXCR4 antagonists nih.gov.
Another prominent trend is the focus on developing more efficient and scalable synthetic methods. As piperazine-containing drugs advance through clinical trials and into commercial production, the need for cost-effective and environmentally friendly manufacturing processes becomes paramount. Patents are increasingly claiming novel synthetic routes that offer higher yields, fewer steps, and the use of less hazardous reagents patsnap.com. For example, methods for preparing N-alkyl-piperazines by reacting N-substituted diethanolamine with ammonia or a primary amine in the presence of a specific catalyst are being patented to improve manufacturing efficiency google.com.
Furthermore, there is a growing interest in expanding the therapeutic applications of piperazine-containing compounds beyond their traditional use in CNS disorders. While the antipsychotic and antidepressant potential of piperazines is well-established, recent patent activity indicates a significant push into areas such as oncology, virology, and inflammatory diseases nih.govresearchgate.net. This diversification is driven by a deeper understanding of the biological targets involved in these diseases and the ability of the piperazine scaffold to serve as a versatile platform for designing targeted therapies.
Finally, the patenting of new crystalline forms, salts, and formulations of known piperazine-containing drugs is a persistent trend. These patents, often referred to as "life-cycle management" patents, can extend the intellectual property protection of a drug and offer improvements in terms of stability, bioavailability, and patient compliance. The focus on specific salt forms, such as the dihydrobromide salt of 1-Cyclopropylpiperazine, is indicative of this strategy to optimize the pharmaceutical properties of a promising drug candidate.
Q & A
Q. Critical Parameters :
- Temperature control (<0°C during cyclopropane addition to avoid thermal decomposition) .
- Use of desiccants (e.g., molecular sieves) to maintain anhydrous conditions .
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer :
Characterization requires a combination of techniques:
Data Cross-Validation : Discrepancies in Br content (e.g., <95% purity) require repeating recrystallization or alternative salt formation methods .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer :
Contradictions often arise from:
- Variability in Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH (affecting solubility) .
- Impurity Artifacts : Residual solvents (e.g., DMSO) may modulate activity. Validate purity via HPLC before biological testing .
Q. Resolution Strategies :
Dose-Response Repetition : Test multiple concentrations across independent labs.
Structural Analog Comparison : Use SAR tables (e.g., cyclobutyl vs. cyclopropyl analogs) to isolate cyclopropane-specific effects .
Meta-Analysis : Pool data from studies with standardized protocols (e.g., fixed pH 7.4, 37°C) to identify consensus trends .
Advanced Question: What strategies are employed to study the stability of this compound under varying pH and temperature conditions?
Methodological Answer :
Accelerated Stability Testing :
- pH Stability : Incubate solutions at pH 2–12 (37°C, 24h) and monitor degradation via HPLC. Cyclopropane rings are stable at pH 4–8 but hydrolyze in strong acids/bases .
- Thermal Stability : Store solid samples at 4°C, 25°C, and 40°C (75% RH) for 1–3 months. Degradation products (e.g., ring-opened diols) indicate moisture sensitivity .
Q. Mitigation :
- Use desiccants and inert atmosphere (N2) for long-term storage .
- Lyophilize aqueous solutions to prevent hydrolysis .
Advanced Question: How does the cyclopropyl group influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer :
The cyclopropyl group imposes steric and electronic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
